

natural occurrence of 2,2,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanol

Cat. No.: B1616163

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An In-depth Technical Guide to the Natural Occurrence of **2,2,4-Trimethyl-3-pentanol**

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

The exploration of novel natural products remains a pivotal driver in scientific innovation, particularly within drug discovery and biotechnology. This guide focuses on **2,2,4-trimethyl-3-pentanol**, a branched-chain C8 alcohol. While traditionally viewed as a synthetic compound, recent analytical studies have identified it as a naturally occurring metabolite in specific biological systems. This document provides a comprehensive technical overview of its known natural sources, hypothesizes its biosynthetic origins based on established metabolic principles, and presents a rigorous analytical framework for its detection and characterization. We aim to synthesize the current, albeit nascent, body of knowledge on this molecule and propose future research directions for elucidating its potential biological activities and applications.

Introduction: The Chemical Identity of 2,2,4-Trimethyl-3-pentanol

2,2,4-Trimethyl-3-pentanol (CAS No: 5162-48-1) is a secondary alcohol with the molecular formula C₈H₁₈O.^{[1][2]} Its structure features a pentane backbone with a hydroxyl group at the third position and three methyl groups at the second and fourth positions. This highly branched,

sterically hindered structure imparts specific physicochemical properties that distinguish it from its linear isomers.

Historically, this compound has been utilized in various industrial contexts, but its discovery in natural matrices compels a re-evaluation of its origins and potential ecological roles. The presence of such a molecule suggests the existence of specialized enzymatic machinery capable of producing complex branched-chain structures.

Confirmed Natural Sources

The identification of **2,2,4-trimethyl-3-pentanol** in nature is a recent development, primarily stemming from advanced analytical profiling of volatile organic compounds (VOCs).

- **Bacterial Metabolites:** The compound has been identified as a volatile metabolite produced by *Bacillus* sp. BO53, a bacterium associated with octocorals.[3] Marine symbiotic relationships are well-known hotspots for novel chemistry, where VOCs often mediate communication, defense, and competition. The production of **2,2,4-trimethyl-3-pentanol** in this context suggests it may play a role in the chemical ecology of its host.[3]
- **Plant Phytochemicals:** **2,2,4-Trimethyl-3-pentanol** has also been detected in extracts from the leaves and bark of *Barringtonia acutangula*, a freshwater mangrove tree.[4] Plants produce a vast arsenal of secondary metabolites for defense against herbivores and pathogens, and this compound may contribute to the plant's overall chemical defense strategy.

Hypothesized Biosynthetic Pathway

While the precise enzymatic pathway for the synthesis of **2,2,4-trimethyl-3-pentanol** has not been experimentally validated, its structure strongly suggests an origin from branched-chain amino acid catabolism, analogous to the well-established Ehrlich pathway.[5] This pathway is a common route for the formation of fusel alcohols in microbes.[5]

We propose a multi-step enzymatic sequence:

- **Transamination:** A branched-chain amino acid (e.g., leucine or a modified precursor) is deaminated by an aminotransferase to yield a 2-ketoacid.

- Decarboxylation: The resulting 2-ketoacid is decarboxylated by a 2-ketoacid decarboxylase (KDC) to form a branched-chain aldehyde.
- Reduction: Finally, the aldehyde is reduced by an alcohol dehydrogenase (ADH) to yield **2,2,4-trimethyl-3-pentanol**.



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Caption: Hypothesized biosynthesis of **2,2,4-trimethyl-3-pentanol** via an Ehrlich-like pathway.

Analytical Methodology: A Self-Validating Protocol

The detection and unambiguous identification of **2,2,4-trimethyl-3-pentanol** in a complex biological matrix is a non-trivial task. Its volatile nature and the presence of numerous isomers demand a high-resolution analytical approach. We present a robust, self-validating workflow centered on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale for Method Selection

- HS-SPME: This technique is chosen for its solvent-free nature, which minimizes sample artifacts and matrix interference. It is ideal for concentrating volatile and semi-volatile analytes from a sample's headspace, directly correlating to the biologically relevant compounds being released by the organism.
- GC-MS: Gas chromatography provides the necessary chromatographic resolution to separate **2,2,4-trimethyl-3-pentanol** from other isomeric alcohols and matrix components. Mass spectrometry offers definitive structural confirmation through characteristic fragmentation patterns.

Detailed Experimental Protocol

Objective: To detect and identify **2,2,4-trimethyl-3-pentanol** from a microbial culture.

- Sample Preparation:
 - Inoculate 10 mL of appropriate liquid culture medium in a 20 mL headspace vial with the microorganism of interest (e.g., *Bacillus* sp. BO53).
 - Incubate under conditions optimal for growth and metabolite production. A sterile, uninoculated medium vial serves as a negative control.
- HS-SPME Extraction:
 - Equilibrate the incubated vial at 40°C for 15 minutes to allow volatiles to partition into the headspace.
 - Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the vial's headspace for 30 minutes at 40°C. The non-polar PDMS coating is effective for adsorbing a broad range of non-polar to mid-polar volatiles, including alcohols.
- GC-MS Analysis:
 - Injector: Immediately transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the analytes in splitless mode for 2 minutes. This ensures efficient transfer of trace analytes to the column.
 - Column: Utilize a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) to separate compounds based on boiling point and polarity.
 - Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.
 - Oven Program:
 - Initial temperature: 40°C, hold for 3 minutes.
 - Ramp: Increase at 8°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes. This temperature program allows for the elution of a wide range of volatiles.
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.
- Data Validation and Identification:
 - Retention Time Matching: Compare the retention time of the peak of interest with that of an authenticated **2,2,4-trimethyl-3-pentanol** standard run under identical conditions.
 - Mass Spectrum Matching: The experimental mass spectrum must match the reference spectrum from a trusted library (e.g., NIST) and the authenticated standard.[\[1\]](#)[\[6\]](#) Pay close attention to the key diagnostic ions.

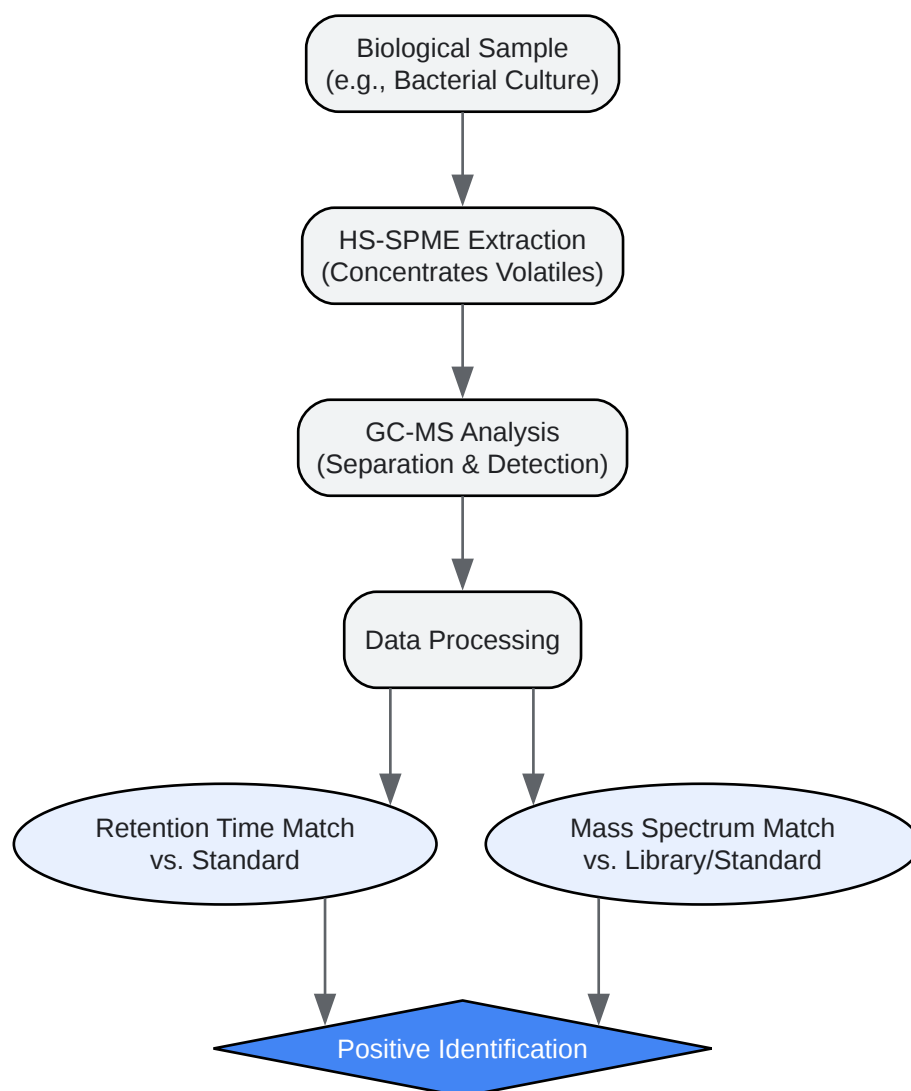
Data Presentation

Table 1: Key Mass Spectral Data for Identification

Property	Value	Source
Molecular Formula	C8H18O	[1] [2]
Molecular Weight	130.23 g/mol	[7]
Kovats Retention Index (Standard Non-polar column)	882	[7]

| Key Mass Fragments (m/z) | 57, 43, 73, 87 |[\[1\]](#) |

Visualization of Workflow



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Caption: A self-validating workflow for the identification of **2,2,4-trimethyl-3-pentanol**.

Implications and Future Directions

The confirmation of **2,2,4-trimethyl-3-pentanol** as a natural product, while currently limited to a few species, opens several compelling avenues for research.

- **Biological Activity Screening:** The role of VOCs in mediating antimicrobial interactions is well-documented.[3] Therefore, **2,2,4-trimethyl-3-pentanol** should be systematically screened for antimicrobial, antifungal, and anti-biofilm activities. Its unique, sterically hindered structure may confer novel mechanisms of action.

- **Biosynthetic Pathway Elucidation:** Identifying the genes and enzymes responsible for its production in *Bacillus* sp. or *B. acutangula* could yield novel biocatalysts for green chemistry applications.
- **Drug Development:** The lipophilic nature and branched structure of this alcohol could serve as a novel scaffold or fragment in medicinal chemistry programs to enhance membrane permeability or explore new binding pockets.

Conclusion

2,2,4-Trimethyl-3-pentanol is emerging from the realm of pure industrial chemistry to be recognized as a bona fide natural product. Its presence in phylogenetically diverse organisms—a marine-associated bacterium and a terrestrial plant—suggests that it may be more widespread than currently appreciated. The technical framework provided here offers a robust methodology for its further exploration. Future research focused on its biosynthesis, ecological function, and bioactivity will be critical in determining the true significance of this uniquely structured natural alcohol.

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- To cite this document: BenchChem. [natural occurrence of 2,2,4-Trimethyl-3-pentanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616163#natural-occurrence-of-2-2-4-trimethyl-3-pentanol]

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